1-(7-Methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a thiophene ring, a pyrazole ring, an oxazine ring, and a piperidine ring . These components are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be formed via a Paal-Knorr synthesis or a Gewald reaction . The pyrazole and oxazine rings could be formed via cyclization reactions . The exact synthetic route would depend on the desired substitution pattern and the specific reactivity of the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings are aromatic and would contribute to the compound’s stability and reactivity . The oxazine and piperidine rings are heterocyclic and would also influence the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups and rings. For example, the methoxy group could undergo reactions such as demethylation . The thiophene ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of a methoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications
Novel Spiropiperidines as Ligands
Research into spiropiperidines, including compounds with structures similar to the one , has led to the discovery of highly potent and subtype-selective σ-receptor ligands. These compounds have been synthesized and evaluated for their affinity towards σ1- and σ2-receptors using radioligand binding assays. Variations in the substituent at the nitrogen atom, the group in position 3, and the ring size of the oxygen heterocycle have been systematically explored. Findings indicate that specific structural features, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, contribute to high σ1-receptor affinity (Maier & Wünsch, 2002).
Antiviral Activity of Pyrazolo Derivatives
A study on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives revealed potential antiviral activities. These compounds have been synthesized and tested against various viruses, showing promise for further development in antiviral drug research (Attaby et al., 2006).
σ1 Receptor Antagonist for Pain Management
The development of σ1 receptor antagonists for pain management has led to the identification of compounds with significant solubility and pharmacological activity. Such compounds have shown potential in treating pain through their antinociceptive properties in various models, indicating their therapeutic promise (Díaz et al., 2020).
Antitubercular Agents
Research on substituted benzohquinazolines and related compounds has highlighted their significant anti-tubercular activity. These studies provide a foundation for the development of novel therapeutics against tuberculosis, with some compounds exhibiting notable efficacy at specific concentrations (Maurya et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(7-methoxy-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14(25)23-10-8-21(9-11-23)24-17(13-16(22-24)19-7-4-12-28-19)15-5-3-6-18(26-2)20(15)27-21/h3-7,12,17H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVKRFCJFDREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.